molecular formula C13H15N3O2 B13129027 tert-Butyl1,6-naphthyridin-3-ylcarbamate

tert-Butyl1,6-naphthyridin-3-ylcarbamate

Cat. No.: B13129027
M. Wt: 245.28 g/mol
InChI Key: MBCXRUBBPBCANA-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-naphthyridin-3-ylcarbamate is a synthetic organic compound belonging to the naphthyridine family, a class of heterocyclic aromatic compounds containing two fused pyridine rings. This molecule features a carbamate group (tert-butoxycarbonyl, Boc) attached to the 3-position of the 1,6-naphthyridine scaffold. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

tert-butyl N-(1,6-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-10-6-9-7-14-5-4-11(9)15-8-10/h4-8H,1-3H3,(H,16,17)

InChI Key

MBCXRUBBPBCANA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=CN=CC2=C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl1,6-naphthyridin-3-ylcarbamate typically involves multi-step processes. One common method includes the reaction of 1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often utilize flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl1,6-naphthyridin-3-ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl1,6-naphthyridin-3-ylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl 1,6-naphthyridin-3-ylcarbamate, we compare it with three related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Applications/Significance Reference
tert-Butyl 1,6-naphthyridin-3-ylcarbamate 1,6-Naphthyridine Boc at position 3 Amine protection, intermediate in drug synthesis
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine Boc, methoxy at C5 Pharmaceutical intermediates
1,5-Naphthyridine-3-carboxylic acid 1,5-Naphthyridine Carboxylic acid at C3 Chelating agent, metal-organic frameworks [Hypothetical]
3-Amino-1,6-naphthyridine 1,6-Naphthyridine Amino at C3 Precursor for bioactive molecule synthesis [Hypothetical]

Functional Group Comparison

  • Boc-Protected Derivatives: Both tert-butyl 1,6-naphthyridin-3-ylcarbamate and tert-butyl (5-methoxypyridin-3-yl)methylcarbamate utilize the Boc group for amine protection.
  • Amino vs. Carbamate: Unlike 3-amino-1,6-naphthyridine, the Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic substitution) during synthesis, making it more suitable for multi-step reactions requiring orthogonal protection strategies.

Research Findings and Limitations

  • Synthetic Accessibility : tert-Butyl 1,6-naphthyridin-3-ylcarbamate is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. However, its regioselective functionalization remains challenging compared to pyridine analogs due to steric hindrance from the fused ring system.
  • Stability : The Boc group in this compound is stable under basic conditions but susceptible to acidic cleavage (e.g., TFA), whereas 1,5-naphthyridine-3-carboxylic acid derivatives exhibit pH-dependent solubility, limiting their utility in aqueous environments.

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